5-甲基-2-(三氟甲基)苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

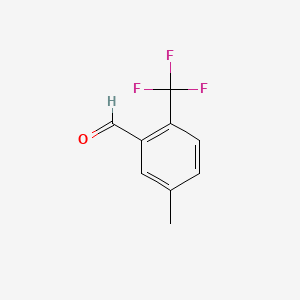

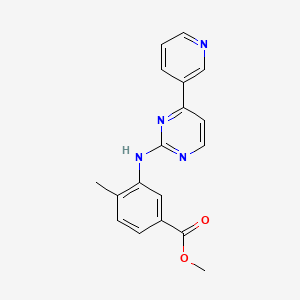

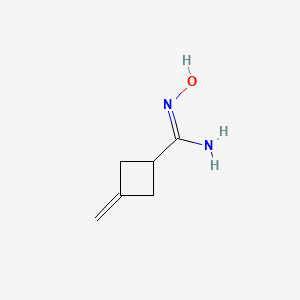

“5-Methyl-2-(trifluoromethyl)benzaldehyde” is an organic compound with the molecular formula C9H7F3O . It is a derivative of benzaldehyde, with a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to the benzene ring .

Synthesis Analysis

The synthesis of such compounds often involves the introduction of the formyl group into position “2” of the boronic acids, which causes a significant increase in acidity . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .Molecular Structure Analysis

The molecular structure of “5-Methyl-2-(trifluoromethyl)benzaldehyde” consists of a benzene ring with a formyl group (-CHO), a trifluoromethyl group (-CF3), and a methyl group (-CH3) attached to it .Chemical Reactions Analysis

In general, benzaldehydes can react with alcohols to form esters in the presence of an acid catalyst . They can also be converted to amides via an aminolysis reaction . In the case of aryl compounds with a fluorine substituent, both mesomeric and inductive effects take place, while the trifluoromethyl group displays only a strong inductive effect .科学研究应用

Pharmaceutical Development

The trifluoromethyl group in compounds like 5-Methyl-2-(trifluoromethyl)benzaldehyde is significant in pharmaceuticals due to its ability to enhance the biological activity of drug molecules. This compound can be used in the synthesis of various pharmacophores, which are parts of drug molecules that are responsible for their biological action .

Analytical Chemistry

In analytical chemistry, 5-Methyl-2-(trifluoromethyl)benzaldehyde can be used as a standard or reagent in various chemical analyses. Its distinct chemical structure allows it to be a reference point in spectroscopic analysis and other diagnostic techniques.

Each of these applications leverages the unique chemical properties of 5-Methyl-2-(trifluoromethyl)benzaldehyde , demonstrating its versatility and importance in scientific research and industrial applications. The trifluoromethyl group, in particular, is a powerful moiety that can significantly alter the physical and chemical properties of a compound, leading to a wide range of uses across different fields of study and industry .

安全和危害

作用机制

Target of Action

The primary target of the compound 5-Methyl-2-(trifluoromethyl)benzaldehyde is believed to be the mitochondrial electron transport at the cytochrome bc (1) complex . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to form a gradient of protons that drives the creation of adenosine triphosphate (ATP).

Mode of Action

5-Methyl-2-(trifluoromethyl)benzaldehyde exerts its activity by inhibiting the mitochondrial electron transport at the cytochrome bc (1) complex . This inhibition disrupts the normal balance of the electron transport chain, leading to a decrease in the production of ATP, the main source of energy for cellular reactions.

Result of Action

The result of the action of 5-Methyl-2-(trifluoromethyl)benzaldehyde is a decrease in ATP production due to the inhibition of the cytochrome bc (1) complex

属性

IUPAC Name |

5-methyl-2-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-6-2-3-8(9(10,11)12)7(4-6)5-13/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQHVZWHSXZEQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590665 |

Source

|

| Record name | 5-Methyl-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886502-76-7 |

Source

|

| Record name | 5-Methyl-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-1H-imidazo[4,5-C]pyridine](/img/structure/B1318675.png)

![6-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1318676.png)